2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a diethylamino group, an ethoxyphenyl group, and a dihydrochromeno-pyrrole core
Preparation Methods
The synthesis of 2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. The synthetic route typically begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the diethylamino and ethoxyphenyl groups. Common reagents used in the synthesis include diethylamine, ethyl bromide, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using acidic or basic conditions.
Scientific Research Applications
2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The diethylamino group may facilitate binding to receptors or enzymes, while the chromeno-pyrrole core can interact with various biological molecules. The compound may exert its effects by modulating signal transduction pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
2-[3-(Diethylamino)propyl]-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar aromatic structure and exhibit diverse biological activities.
Coumarin derivatives: Known for their anticoagulant properties, coumarins have a similar chromeno structure.
Benzopyrrole derivatives: These compounds have a similar core structure and are studied for their pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C26H30N2O4 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[3-(diethylamino)propyl]-1-(3-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H30N2O4/c1-4-27(5-2)15-10-16-28-23(18-11-9-12-19(17-18)31-6-3)22-24(29)20-13-7-8-14-21(20)32-25(22)26(28)30/h7-9,11-14,17,23H,4-6,10,15-16H2,1-3H3 |
InChI Key |
RBOCUFOZCFIFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OCC |
Origin of Product |
United States |
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